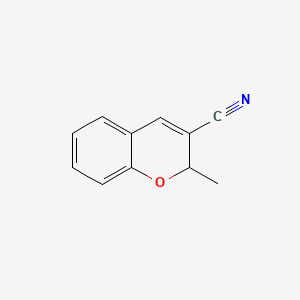
2-Methyl-2H-1-benzopyran-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2H-1-benzopyran-3-carbonitrile is an organic compound with the molecular formula C11H9NO. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2H-1-benzopyran-3-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This method involves the formation of a benzopyran ring system with a nitrile group at the 3-position and a methyl group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
2-Methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-Methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile: Undergoes tautomerism and reacts with methylene compounds to form polyheterocyclic systems.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Synthesized through a similar condensation reaction and used in the synthesis of epoxy derivatives.
Uniqueness
2-Methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 2-position differentiates it from other benzopyran derivatives, making it a valuable compound for various applications.
生物活性
2-Methyl-2H-1-benzopyran-3-carbonitrile, a member of the benzopyran family, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C10H7N
Molecular Weight : 155.17 g/mol
Density : 1.15 g/cm³
Boiling Point : 320 °C
The compound's structure includes a benzopyran core with a nitrile group at the 3-position and a methyl group at the 2-position, which contributes to its unique biological profile.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action involves:
- Apoptosis Induction : Studies have shown that this compound can trigger programmed cell death in cancer cells by modulating specific signaling pathways.
- Enzyme Inhibition : It interacts with enzymes involved in cancer progression, thereby inhibiting tumor growth.
A study reported that derivatives of benzopyran compounds demonstrated cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents .
Antifilarial Activity
In preliminary studies, benzopyran derivatives have shown promising macrofilaricidal activity. For instance, compounds similar to this compound were evaluated for their effectiveness against filarial infections in rodent models. One such study indicated that at a dose of 300 mg/kg, certain derivatives exhibited over 50% efficacy in reducing adult worm populations and microfilariae .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound acts as an inhibitor for various enzymes, including proteases and acetylcholinesterases, which are crucial in cancer and neurodegenerative diseases.
- Signal Modulation : It modulates cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
Case Study 1: Anticancer Efficacy
A recent study assessed the effects of this compound on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
- Findings : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Enzyme inhibition |
| A549 | 22 | Signal modulation |
Case Study 2: Antifilarial Activity
In a controlled experiment involving rodent models infected with Brugia malayi:
- Dosage : Administered at 300 mg/kg for five consecutive days.
- Results :
- Adulticidal Activity : 53.6% reduction in adult worms.
- Microfilaricidal Activity : 46.0% reduction observed.
属性
CAS 编号 |
57543-73-4 |
|---|---|
分子式 |
C11H9NO |
分子量 |
171.19 g/mol |
IUPAC 名称 |
2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3 |
InChI 键 |
SFTWTNJNZKFQLN-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=CC2=CC=CC=C2O1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















